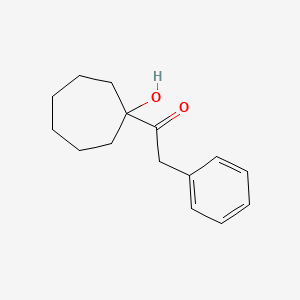
1-(1-Hydroxycycloheptyl)-2-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(1-Hydroxycycloheptyl)-2-phényléthanone est un composé organique doté d'une structure unique qui comprend un cycle cycloheptylique et un groupe phényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la 1-(1-Hydroxycycloheptyl)-2-phényléthanone implique généralement les étapes suivantes :
Formation de la cycloheptyl cétone : L'étape initiale implique la formation de la cycloheptyl cétone par réaction de la cycloheptanone avec un réactif approprié.
Addition du groupe phényle : Le groupe phényle est introduit par une réaction d'acylation de Friedel-Crafts, où le benzène réagit avec la cycloheptyl cétone en présence d'un catalyseur tel que le chlorure d'aluminium.
Hydroxylation : La dernière étape implique l'hydroxylation du cycle cycloheptylique pour former le groupe hydroxycycloheptylique.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela comprend un contrôle précis de la température, de la pression et l'utilisation de catalyseurs à haute efficacité.
Analyse Des Réactions Chimiques
Types de réactions : La 1-(1-Hydroxycycloheptyl)-2-phényléthanone subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un acide carboxylique.
Réduction : Le composé peut être réduit pour former des alcools ou d'autres dérivés réduits.
Substitution : Le groupe phényle peut subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs comme les halogènes (Cl2, Br2) ou les nucléophiles (NH3, OH-) sont utilisés.
Produits principaux :
Oxydation : Formation de dérivés de la cycloheptanone.
Réduction : Formation d'alcools cycloheptyliques.
Substitution : Formation de dérivés phényliques substitués.
Applications de la recherche scientifique
La 1-(1-Hydroxycycloheptyl)-2-phényléthanone a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Investigué pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme par lequel la 1-(1-Hydroxycycloheptyl)-2-phényléthanone exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe hydroxyle et le cycle phényle jouent un rôle crucial dans ces interactions, influençant l'affinité de liaison et l'activité du composé. Les voies impliquées peuvent inclure la transduction du signal et les processus métaboliques.
Composés similaires :
1-(1-Hydroxycyclohexyl)-2-phényléthanone : Structure similaire mais avec un cycle cyclohexyle au lieu d'un cycle cycloheptylique.
1-(1-Hydroxycyclopentyl)-2-phényléthanone : Contient un cycle cyclopentyle, conduisant à des propriétés chimiques et une réactivité différentes.
Unicité : La 1-(1-Hydroxycycloheptyl)-2-phényléthanone est unique en raison de son cycle cycloheptylique à sept chaînons, qui confère des propriétés stériques et électroniques distinctes par rapport à ses homologues à cinq et six chaînons. Cette unicité peut influencer sa réactivité et ses interactions dans diverses applications.
Conclusion
La 1-(1-Hydroxycyclohe
Applications De Recherche Scientifique
1-(1-Hydroxycycloheptyl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(1-Hydroxycycloheptyl)-2-phenylethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group and phenyl ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
1-(1-Hydroxycyclohexyl)-2-phenylethanone: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
1-(1-Hydroxycyclopentyl)-2-phenylethanone: Contains a cyclopentyl ring, leading to different chemical properties and reactivity.
Uniqueness: 1-(1-Hydroxycycloheptyl)-2-phenylethanone is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its five- and six-membered counterparts. This uniqueness can influence its reactivity and interactions in various applications.
Conclusion
1-(1-Hydroxycyclohe
Propriétés
Numéro CAS |
634598-40-6 |
|---|---|
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
1-(1-hydroxycycloheptyl)-2-phenylethanone |
InChI |
InChI=1S/C15H20O2/c16-14(12-13-8-4-3-5-9-13)15(17)10-6-1-2-7-11-15/h3-5,8-9,17H,1-2,6-7,10-12H2 |
Clé InChI |
TWAVDUXINNCUGJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)(C(=O)CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate](/img/structure/B11942119.png)
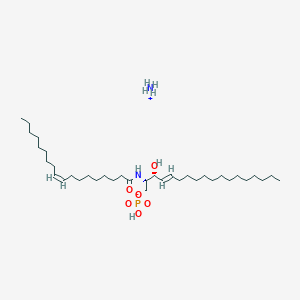
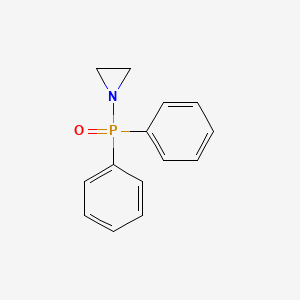
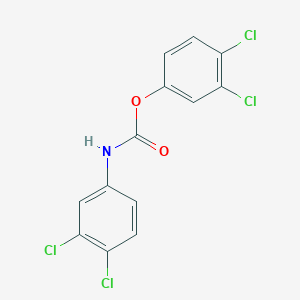

![methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11942160.png)


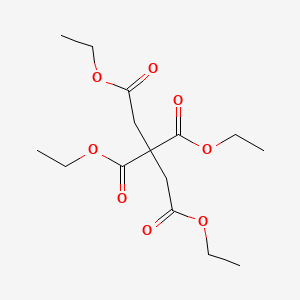
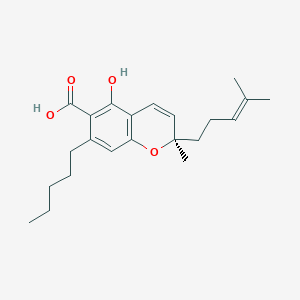
![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942185.png)



